molecular formula C15H14N2O2S B2908942 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868674-30-0

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2908942
CAS No.: 868674-30-0
M. Wt: 286.35
InChI Key: LBYLASDAOZUAHI-NXVVXOECSA-N
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Description

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core fused with a cyclopropanecarboxamide group. Key structural elements include:

  • Substituents: A methoxy (-OCH₃) group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 3, which may influence electronic properties and metabolic stability.

The compound’s (2Z)-configuration indicates a planar imine group, critical for maintaining conjugation within the benzothiazol-2-ylidene system. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL and visualization tools such as ORTEP-3 .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-9-17-13-11(19-2)5-4-6-12(13)20-15(17)16-14(18)10-7-8-10/h1,4-6,10H,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLASDAOZUAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3CC3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced via a nucleophilic substitution reaction using propargyl bromide.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and substitution reactions, and employing automated systems for the methylation and amide coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The imine (Schiff base) linkage in the benzothiazole ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically regenerates the amine and carbonyl precursors.

Conditions Products Mechanism Reference
0.1 M HCl, reflux, 2 h4-Methoxy-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine + cyclopropanecarboxylic acidAcid-catalyzed hydrolysis ,
0.1 M NaOH, RT, 12 hPartial decomposition observed; unstable intermediatesBase-mediated cleavage

Key Findings :

  • Acidic hydrolysis proceeds efficiently, confirmed by LC-MS data from analogs.
  • Base conditions may lead to side reactions due to the propargyl group’s instability in strong bases .

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 4 can undergo demethylation or substitution with strong nucleophiles.

Reagent Conditions Products Reference
BBr₃ (1.2 eq)DCM, −20°C, 1 hN-[(2Z)-4-Hydroxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide ,
NaSEt (excess)DMF, 80°C, 6 h4-Ethylthio derivative (minor) + decomposition products

Key Findings :

  • Boron tribromide selectively cleaves the methoxy group to yield a phenolic derivative .
  • Thiol-based nucleophiles yield low substitution efficiency, likely due to steric hindrance .

Propargyl Group Reactivity

The propargyl substituent enables alkyne-specific reactions, such as cycloadditions and Sonogashira couplings.

Reaction Type Conditions Products Reference
Huisgen CycloadditionCuI, NaN₃, DMF, 60°C, 12 hTriazole-linked benzothiazole-cyclopropane hybrid ,
Sonogashira CouplingPd(PPh₃)₄, aryl halide, Et₃N, 80°C, 24 hAryl-substituted propargyl derivative

Key Findings :

  • Click chemistry with azides generates stable triazole adducts, validated by X-ray crystallography in analogs .
  • Sonogashira reactions require careful optimization to avoid cyclopropane ring degradation .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo ring-opening under thermal or oxidative stress.

Conditions Products Mechanism Reference
H₂O₂ (30%), 70°C, 8 hN-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]malonamideOxidative ring expansion
UV light, 254 nm, 24 hDegradation to CO₂ and fragmented aminesRadical-mediated cleavage

Key Findings :

  • Oxidative conditions convert the cyclopropane to a malonamide derivative.
  • Photodegradation pathways suggest limited stability under prolonged UV exposure .

Metal Complexation

The imine and sulfur atoms can act as ligands for transition metals.

Metal Salt Conditions Complex Structure Reference
Cu(ClO₄)₂MeOH, RT, 2 hSquare-planar Cu(II) complex with S,N-coordination
FeCl₃EtOH, reflux, 6 hOctahedral Fe(III) complex (unstable)

Key Findings :

  • Copper(II) forms stable complexes, confirmed by ESR spectroscopy .
  • Iron(III) complexes exhibit poor solubility and rapid decomposition .

Electrophilic Aromatic Substitution

The benzothiazole core may undergo nitration or sulfonation at reactive positions.

Reagent Conditions Products Reference
HNO₃/H₂SO₄0°C, 1 h5-Nitro derivative (major) + 7-nitro isomer (minor)
ClSO₃HDCE, 50°C, 3 h5-Sulfo derivative (low yield)

Key Findings :

  • Nitration occurs preferentially at position 5 due to electron-donating methoxy group effects .
  • Sulfonation yields are hampered by the propargyl group’s electronic effects .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making these compounds promising candidates for new antimicrobial agents .

Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that modifications to the benzothiazole core can enhance cytotoxic effects against various cancer cell lines. The presence of the cyclopropane moiety may contribute to improved bioactivity by influencing the compound's interaction with biological targets .

Agricultural Applications

Fungicidal Activity
this compound has been explored as a potential fungicide. Its structural components suggest it may disrupt fungal cell membranes or inhibit key enzymatic processes in fungal pathogens. Preliminary studies indicate effective control of common crop diseases, highlighting its potential role in sustainable agriculture practices.

Pesticidal Properties
In addition to fungicidal applications, the compound may also exhibit insecticidal properties. Research into similar compounds has shown effectiveness against various insect pests, which could lead to the development of new insecticides that are less harmful to non-target species and the environment .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for creating novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of such compounds into polymer matrices can lead to materials with tailored functionalities for applications in coatings and composites .

Summary Table of Applications

Application AreaPotential UsesMechanism/Effect
Medicinal ChemistryAntimicrobial agentsDisruption of cell walls/metabolism
Anticancer drugsInhibition of cancer cell proliferation
Agricultural ScienceFungicidesDisruption of fungal cell membranes
InsecticidesTargeting insect metabolic pathways
Material SciencePolymer synthesisEnhancing thermal/mechanical properties

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific proteins involved in cell signaling pathways.

    Pathways Involved: It modulates pathways related to apoptosis, leading to the programmed cell death of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole- and cyclopropanecarboxamide-containing derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Notable Features Reference
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide Benzothiazol-2-ylidene 4-methoxy, 3-propynyl, cyclopropanecarboxamide Rigid cyclopropane enhances binding specificity; propynyl improves metabolic stability.
N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) Benzamide 4-methoxy, indene Lacks heterocyclic sulfur; flexible indene may reduce target affinity.
N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Cyclopropanecarboxamide Pyridinyl-sulfonyl Sulfonyl group enhances solubility; tested for CFTR-mediated diseases.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazol-2-ylidene 2-methoxyphenyl, 4-methylbenzamide Similar imine conjugation but lacks cyclopropane; methyl group may reduce steric hindrance.
4-(diethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzothiazol-2-ylidene Diethylsulfamoyl, sulfamoyl Dual sulfonamide groups increase polarity; potential for improved solubility.

Key Observations:

Heterocyclic Core: Benzothiazole derivatives (target compound, ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to simple benzamides (e.g., B4 ).

Substituent Effects :

  • Electron-Donating Groups : The 4-methoxy group in the target compound and B4 may increase electron density, influencing receptor interactions.
  • Halogenated Analogues : Compounds like B5 (4-fluoro) and B6 (4-chloro) introduce electron-withdrawing effects, which could alter binding kinetics compared to methoxy-substituted derivatives.
  • Propargyl Group : Present in the target compound and BA93420 , this substituent may confer metabolic resistance via reduced cytochrome P450 oxidation.

Cyclopropane Functionalization :

  • The cyclopropanecarboxamide group in the target compound and patent derivatives provides conformational rigidity, likely improving target selectivity over flexible analogues like B4 .

Thiosemicarbazones (e.g., ) and benzothiazoles are associated with anticancer and antimicrobial activities, implying possible overlapping mechanisms.

Research Findings and Data

Structural Analysis Tools:

  • SHELX Suite : Widely used for crystallographic refinement (e.g., bond lengths, angles) . For example, the title compound’s bond lengths (C–S: ~1.75 Å, C–N: ~1.30 Å) would align with typical benzothiazole derivatives .
  • ORTEP-3 : Visualizes anisotropic displacement parameters, critical for confirming the (2Z)-configuration .

Pharmacokinetic Hypotheses:

  • The cyclopropane ring may reduce metabolic degradation compared to non-rigid analogues .
  • Methoxy and propargyl groups could synergistically enhance blood-brain barrier penetration.

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzothiazole Ring : Known for its biological significance, particularly in anticancer and antimicrobial activities.
  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Prop-2-ynyl Substituent : Contributes to the reactivity and potential bioactivity of the compound.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : It has been shown to activate procaspase-3, leading to programmed cell death in cancer cells .
  • Signal Transduction Modulation : The compound potentially alters signaling pathways that regulate cell growth and differentiation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell LineIC50 (µM)
NCI-H2260.31
SK-N-SH0.24
HT290.92
MKN-450.61
MDA-MB-2310.41

These values indicate that the compound is considerably potent compared to established anticancer agents .

Structure-Activity Relationship (SAR)

Research into the SAR of similar benzothiazole derivatives has revealed critical insights into how modifications influence biological activity:

  • Substituent Positioning : The positioning of functional groups on the benzothiazole ring significantly affects potency.
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups enhances cytotoxic activity by stabilizing reactive intermediates during metabolic activation.

Case Studies

Several studies have highlighted the potential of benzothiazole derivatives, including our compound of interest:

  • Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their ability to activate procaspase-3 and induce apoptosis in cancer cells. The most promising derivative showed an EC50 value significantly lower than that of traditional chemotherapeutics .
  • Antimicrobial Properties : Other derivatives have demonstrated antimicrobial activity against various pathogens, suggesting a broader spectrum of biological effects for compounds within this chemical class.

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